molecular formula C16H17N3O5S B11019078 N-{4-[(ethylamino)sulfonyl]phenyl}-2-(4-nitrophenyl)acetamide

N-{4-[(ethylamino)sulfonyl]phenyl}-2-(4-nitrophenyl)acetamide

Cat. No.: B11019078
M. Wt: 363.4 g/mol
InChI Key: DTZQXHLWPPCXCM-UHFFFAOYSA-N
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Description

N-{4-[(ethylamino)sulfonyl]phenyl}-2-(4-nitrophenyl)acetamide is a compound that belongs to the class of sulfonamides and acetamides It is characterized by the presence of an ethylamino group attached to a sulfonylphenyl ring and a nitrophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(ethylamino)sulfonyl]phenyl}-2-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(ethylamino)sulfonyl]phenyl}-2-(4-nitrophenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(ethylamino)sulfonyl]phenyl}-2-(4-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(ethylamino)sulfonyl]phenyl}-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. This inhibition leads to the disruption of DNA synthesis and cell proliferation, making it effective against certain cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(ethylamino)sulfonyl]phenyl}-2-(4-nitrophenyl)acetamide is unique due to the presence of both the ethylamino and nitrophenyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a therapeutic agent and its versatility in various chemical reactions .

Properties

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4 g/mol

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C16H17N3O5S/c1-2-17-25(23,24)15-9-5-13(6-10-15)18-16(20)11-12-3-7-14(8-4-12)19(21)22/h3-10,17H,2,11H2,1H3,(H,18,20)

InChI Key

DTZQXHLWPPCXCM-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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